molecular formula C16H22ClNO2 B584432 DL-Propranolol-[4-3H] hydrochloride CAS No. 152558-63-9

DL-Propranolol-[4-3H] hydrochloride

Katalognummer: B584432
CAS-Nummer: 152558-63-9
Molekulargewicht: 297.815
InChI-Schlüssel: ZMRUPTIKESYGQW-GSAKUAQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-Propranolol-[4-3H] hydrochloride is a radiolabeled version of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of propranolol. The radiolabeling with tritium ([4-3H]) allows for the tracking of the compound within biological systems, providing valuable insights into its distribution, metabolism, and excretion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DL-Propranolol-[4-3H] hydrochloride involves the incorporation of tritium into the propranolol molecule. This can be achieved through catalytic hydrogenation using tritium gas. The reaction typically involves the following steps:

    Hydrogenation: Propranolol is exposed to tritium gas in the presence of a palladium catalyst.

    Purification: The resulting product is purified using chromatographic techniques to isolate the radiolabeled compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound.

Analyse Chemischer Reaktionen

Types of Reactions: DL-Propranolol-[4-3H] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

DL-Propranolol-[4-3H] hydrochloride is widely used in scientific research, including:

    Pharmacokinetic Studies: Tracking the distribution, metabolism, and excretion of propranolol in biological systems.

    Receptor Binding Studies: Investigating the binding affinity and kinetics of propranolol to beta-adrenergic receptors.

    Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of propranolol.

    Drug Interaction Studies: Evaluating the interactions of propranolol with other drugs and their impact on its pharmacokinetics.

Wirkmechanismus

DL-Propranolol-[4-3H] hydrochloride exerts its effects by blocking beta-adrenergic receptors, particularly β1 and β2 receptors. This blockade leads to:

Vergleich Mit ähnlichen Verbindungen

    Propranolol Hydrochloride: The non-radiolabeled version of propranolol.

    Atenolol: A selective beta-1 adrenergic receptor antagonist.

    Metoprolol: Another selective beta-1 adrenergic receptor antagonist.

Uniqueness: DL-Propranolol-[4-3H] hydrochloride is unique due to its radiolabeling, which allows for detailed tracking and analysis in scientific research. This feature distinguishes it from other beta-blockers that do not have radiolabeling capabilities .

Biologische Aktivität

DL-Propranolol-[4-3H] hydrochloride is a radiolabeled form of propranolol, a non-selective beta-adrenergic antagonist widely used in clinical settings for various cardiovascular and psychiatric conditions. This article explores its biological activity, pharmacokinetics, and relevant research findings, supported by data tables and case studies.

Overview of Propranolol

Propranolol is primarily indicated for the treatment of hypertension, angina pectoris, atrial fibrillation, myocardial infarction, migraine prophylaxis, and essential tremor. It operates by blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, which ultimately reduces blood pressure and myocardial oxygen demand .

Propranolol functions by antagonizing beta-1 and beta-2 adrenergic receptors. The S(-)-enantiomer exhibits significantly higher affinity for these receptors compared to the R(+)-enantiomer. This differential binding affinity is crucial for its therapeutic effects:

  • Beta-1 Receptor Antagonism : Reduces heart rate and contractility.
  • Beta-2 Receptor Antagonism : Inhibits vasodilation and bronchial dilation.
  • Inhibition of Angiogenic Factors : Propranolol also inhibits vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), contributing to its anti-angiogenic properties .

Pharmacokinetics

The pharmacokinetic profile of propranolol includes:

ParameterValue
Absorption Bioavailability increases with food
Volume of Distribution ~4 L/kg (320 L)
Protein Binding 90% (range: 85-96%)
Metabolism Primarily hepatic; involves side chain oxidation and glucuronidation
Half-life 3 to 6 hours (elimination half-life ~8 hours)
Clearance 810 mL/min in hypertensive adults

In Vitro Studies

Research has demonstrated that DL-Propranolol-[4-3H] can be utilized to study receptor binding dynamics. For example, a study on stereospecific binding revealed that propranolol competes effectively with catecholamines for beta-adrenergic receptor sites, indicating its potency in modulating adrenergic signaling pathways .

Case Studies

  • Hypertensive Patients : A clinical trial involving hypertensive patients showed that doses of propranolol significantly reduced systolic and diastolic blood pressure over a 12-week period. The study highlighted the drug's efficacy in managing hypertension without significant adverse effects .
  • Migraine Prophylaxis : In a double-blind study comparing propranolol with placebo, patients reported a 50% reduction in migraine frequency after 3 months of treatment with propranolol, demonstrating its effectiveness as a preventive therapy .

Metabolism and Excretion

Propranolol undergoes extensive first-pass metabolism in the liver, resulting in various metabolites. Approximately 91% of an oral dose is excreted in urine as metabolites. The predominant metabolic pathways include:

  • Hydroxylation : Conversion to 4-hydroxypropranolol.
  • Glucuronidation : Formation of propranolol glucuronide.

These metabolic processes are critical for understanding the pharmacological effects and potential drug interactions associated with propranolol .

Eigenschaften

IUPAC Name

1-(propan-2-ylamino)-3-(4-tritionaphthalen-1-yl)oxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i7T;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRUPTIKESYGQW-GSAKUAQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745504
Record name 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152558-63-9
Record name 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.